molecular formula C12H17BClNO2 B1492481 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1382851-54-8

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1492481
CAS No.: 1382851-54-8
M. Wt: 253.53 g/mol
InChI Key: KZUQWAUTULOJHN-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a useful research compound. Its molecular formula is C12H17BClNO2 and its molecular weight is 253.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound is utilized as an intermediate in the synthesis of various boric acid ester intermediates, showcasing its significance in organic synthesis. Huang et al. (2021) elaborated on the synthesis of boric acid ester intermediates involving benzene rings, where the title compounds were obtained through a three-step substitution reaction. The structure of these compounds was verified using various spectroscopic techniques (FTIR, NMR) and mass spectrometry, further validated by single-crystal X-ray diffraction. This detailed analysis demonstrates the compound's role in understanding molecular conformation and physicochemical properties through density functional theory (DFT) and crystallographic analyses (Huang et al., 2021).

Luminescent Properties

In another study, the luminescent properties of fluorene copolymers bearing DCM pendants were investigated, highlighting the utility of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene in the synthesis of these copolymers through the palladium-catalyzed Suzuki coupling reaction. These copolymers exhibited notable absorption peaks and photoluminescence (PL) in both solution and solid states, showcasing the compound's applicability in the development of new materials with potential electronic and photonic applications (Cheon et al., 2005).

Catalytic Applications

The compound also finds application in catalytic processes, as demonstrated by Huang et al. (2011), who described a catalytic enantioselective borane reduction of benzyl oximes to prepare chiral pyridyl amines. This process underscores the versatility of boron-containing compounds in facilitating stereoselective chemical transformations, which are crucial in the synthesis of chiral molecules for pharmaceutical and material science applications (Huang et al., 2011).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a significant role in biochemical reactions, primarily as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This compound interacts with various enzymes and proteins, facilitating the formation of glycosyl donors and ligands. The nature of these interactions often involves the formation of covalent bonds with the target biomolecules, enhancing their reactivity and stability in subsequent biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the phosphorylation status of key signaling proteins, thereby altering the downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its use . It binds to the active sites of enzymes, either blocking their activity or enhancing their catalytic efficiency. Furthermore, it can induce changes in gene expression by interacting with DNA-binding proteins and other transcriptional regulators, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time . This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings, where it continues to modulate biochemical pathways over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential cytotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biochemical processes . This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Its interactions with enzymes such as kinases and phosphatases are particularly noteworthy, as they play crucial roles in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various cellular components.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function . This compound is often directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Targeting signals and post-translational modifications play essential roles in directing the compound to its site of action, ensuring its effective participation in biochemical processes.

Properties

IUPAC Name

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUQWAUTULOJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.